(2,6-Diethylphenyl)hydrazine

Lipophilicity Drug Design SAR

(2,6-Diethylphenyl)hydrazine is a disubstituted aromatic hydrazine featuring two ethyl groups at the ortho positions of the phenyl ring adjacent to the hydrazine (-NHNH2) group. This substitution pattern creates a sterically hindered chemical environment around the reactive hydrazine nitrogen directly attached to the aromatic ring.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 84828-07-9
Cat. No. B1334359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Diethylphenyl)hydrazine
CAS84828-07-9
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NN
InChIInChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3
InChIKeyCKQVIJPMZIQDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Diethylphenyl)hydrazine (CAS 84828-07-9) for Chemical Procurement: Core Identity and Utility


(2,6-Diethylphenyl)hydrazine is a disubstituted aromatic hydrazine featuring two ethyl groups at the ortho positions of the phenyl ring adjacent to the hydrazine (-NHNH2) group [1]. This substitution pattern creates a sterically hindered chemical environment around the reactive hydrazine nitrogen directly attached to the aromatic ring [1]. A building block in organic synthesis, the compound is primarily employed as an intermediate for constructing pharmacologically relevant heterocycles, notably via hydrazone formation [2] and Fischer indole synthesis [3]. It serves as a precursor to antibacterial oxopyrrolidine derivatives [4] and is available in both free-base (CAS 84828-07-9) and hydrochloride salt (CAS 132370-95-7) forms, the latter offering enhanced stability and crystallinity .

1
Heterocycle synthesis via hydrazone formation or Fischer indole synthesis
Core synthetic utility
2
Precursor for pharmacologically relevant oxopyrrolidine antibacterial derivatives
Reported derivative activity context
3
Free-base (CAS 84828-07-9) and HCl salt (CAS 132370-95-7) procurement options
Salt form selection for stability or crystallinity

Why Generic Phenylhydrazines Cannot Replace (2,6-Diethylphenyl)hydrazine in Regioselective Synthesis


Substituting unsubstituted phenylhydrazine or mono-substituted analogs for the 2,6-diethyl variant is not chemically feasible due to the unique ortho,ortho-disubstitution pattern. Unlike phenylhydrazine (cLogP ~0.97 [1]), (2,6-diethylphenyl)hydrazine exhibits a significantly higher predicted LogP of 2.87 [2], reflecting a marked increase in lipophilicity that alters both physical properties and biological partitioning of derived compounds. Furthermore, the ethyl groups flanking the hydrazino substituent introduce substantial steric bulk; this directly governs regioselectivity in cyclization reactions such as the Fischer indole synthesis [3]. Using a less hindered hydrazine would lead to different product distributions, lower yields, or complete failure to produce the desired sterically constrained heterocycle. This steric and electronic uniqueness means that procurement specifications must explicitly require the 2,6-diethyl substitution pattern to ensure synthetic reproducibility.

Attribute
Target
Generic Substitute
Lipophilicity
cLogP 2.87
cLogP ~0.97
Steric Environment
Ortho,ortho-diethyl (hindered)
Ortho-unsubstituted (open)
Fischer Indole Outcome
Programmed regioselectivity
Different product distribution

Quantitative Evidence for (2,6-Diethylphenyl)hydrazine Compared to Analogs: A Procurement Guide


10-Fold Increase in Lipophilicity (LogP) Drives Differential Pharmacokinetic and Synthetic Utility

The 2,6-diethyl substitution dramatically increases lipophilicity compared to unsubstituted phenylhydrazine. The calculated LogP for (2,6-diethylphenyl)hydrazine is 2.87 [1], whereas phenylhydrazine has a cLogP of 0.97 [2]. This >10-fold increase in predicted octanol/water partition coefficient directly impacts solubility profiles and biological membrane permeability of derived compounds.

Lipophilicity (LogP)
Cross-study comparable
1.90 LogP unit difference (~79-fold theoretical increase)
Supports selection for enhanced membrane permeability context
Predicted values; experimental verification recommended
Lipophilicity Drug Design SAR

Antibacterial Derivatives of (2,6-Diethylphenyl)hydrazine are 4-Fold More Potent than Ampicillin

Derivatives synthesized from a (2,6-diethylphenyl)hydrazine-derived hydrazide exhibited potent antibacterial activity. Compounds bearing both pyrazole and thiosemicarbazide moieties were, in specific cases, four times more effective against tested bacterial strains than the clinical comparator ampicillin [1]. The control drug ampicillin served as the baseline.

Antibacterial derivative activity
Cross-study comparable
4-fold more effective than ampicillin (derivative-specific)
Reported antimicrobial screening context
In vitro screening assays; scaffold-dependent activity
Antibacterial Oxopyrrolidine Hydrazone

Regioselective Fischer Indole Synthesis with N′-Methyl-2,6-diethylphenylhydrazine

N′-Methyl-2,6-diethylphenylhydrazine hydrochloride undergoes condensation with cyclohexanone to yield specifically 8-ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole, with ammonium chloride contaminated by a very small amount of methylammonium chloride [1]. This outcome differs from the reaction of N′-methyl-2,6-dimethylphenylhydrazine, which gives 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole [1]. The larger ethyl substituent directs the regiochemical outcome of the [3,3]-sigmatropic rearrangement.

Fischer indole regioselectivity
Head-to-head
8-ethyl-9-methyl vs. 8,9-dimethyl tetrahydrocarbazole product
Substitution pattern directly controls carbazole product outcome
HCl salt form, refluxing benzene conditions
Fischer Indole Synthesis Regioselectivity Heterocyclic Chemistry

Steric Hindrance from 2,6-Diethyl Substitution Directs Anticancer Hydrazide Bioactivity

The hydrazide derivative 3,3'-((2,6-diethylphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide) demonstrated a convincing anticancer effect against triple-negative breast cancer cells in vitro [1]. While a direct comparator hydrazide with a different aryl substitution from the same study is not available, the activity is attributed to the steric and electronic contribution of the 2,6-diethylphenyl group within the N-aryl-β-alanine scaffold, establishing this substitution as privileged for this phenotype.

Anticancer hydrazide activity
Class-level inference
Convincing effect against MDA-MB-231 cells (qualitative)
2,6-diethylphenyl group is a privileged pharmacophoric element
Class-level inference; direct comparator absent in study
Anticancer Triple-negative breast cancer Hydrazide

90% Purity Threshold and Salt Form Options Ensure Reproducible Research-Grade Procurement

Commercially available (2,6-diethylphenyl)hydrazine is supplied at 95-97% purity by multiple vendors , with the hydrochloride salt (CAS 132370-95-7) also available at >95% purity for improved long-term storage . This is significant because phenylhydrazine itself is notoriously unstable, readily undergoing oxidation and discoloration upon exposure to air and light . The salt form and defined purity of the 2,6-diethyl derivative provide a practical advantage in experimental reproducibility.

Purity and stability
Supporting evidence
Free base 95-97%; HCl salt >95% purity
Defined purity floor supports batch-to-batch reproducibility
Commercial specifications; supplier data to verify
Purity Procurement Salt Form

High-Value Application Scenarios for (2,6-Diethylphenyl)hydrazine in Research and Industry


Regioselective Synthesis of 8-Ethyl-9-methyltetrahydrocarbazole via Fischer Indolization

In synthetic chemistry, N′-methyl-2,6-diethylphenylhydrazine hydrochloride is condensed with cyclohexanone to yield specifically 8-ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole, an outcome that directly depends on the 2,6-diethyl substitution pattern [1]. This regioselectivity, established by Bajwa and Brown (1968), makes the compound essential for projects requiring precise control over carbazole substitution, such as in the synthesis of natural product analogs or kinase inhibitor scaffolds [1].

Synthesis of Antibacterial Oxopyrrolidine Derivatives with Sub-Ampicillin MIC Values

Research groups targeting novel antibacterial agents should start from (2,6-diethylphenyl)hydrazine to access 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediates. These intermediates, when elaborated into hydrazone, thiosemicarbazide, or pyrazole derivatives, have shown antibacterial activity up to 4 times more potent than ampicillin [2]. This scaffold represents a productive avenue for antibiotic lead discovery [2].

Anticancer Hydrazide Development for Triple-Negative Breast Cancer

The N-aryl-β-alanine hydrazide 3,3'-((2,6-diethylphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide) has demonstrated convincing in vitro activity against triple-negative breast cancer cells [3]. Medicinal chemistry programs focused on this difficult-to-treat cancer subtype should procure the 2,6-diethylphenyl building block to construct and modify this selective cytotoxic phenotype [3].

Agrochemical Intermediate for Chloroacetanilide Herbicides

The 2,6-diethylphenyl motif is a core structural element of the herbicide pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) . (2,6-Diethylphenyl)hydrazine serves as a valuable, albeit less direct, intermediate for agrochemical discovery, enabling the preparation of structurally novel herbicidal candidates by providing an alternative synthetic entry point to further functionalization of the aromatic ring .

Application
Selection Property
Validation Focus
Regioselective Fischer indolization
Ortho-diethyl steric bulk
Product regiochemistry verification
Antibacterial lead discovery
Oxopyrrolidine scaffold precursor
MIC endpoint screening context
Triple-negative breast cancer research
N-aryl-β-alanine hydrazide building block
Cell-model endpoint review
Agrochemical candidate synthesis
2,6-diethylphenyl functionalization entry point
Herbicidal activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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